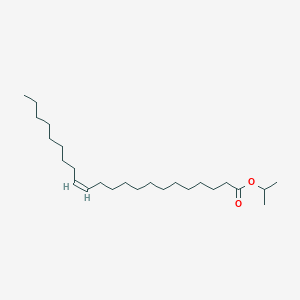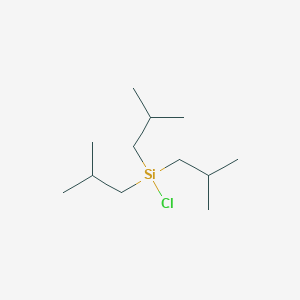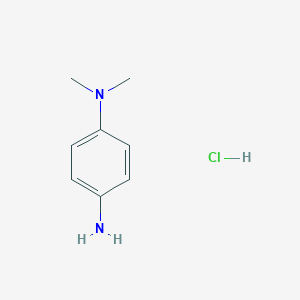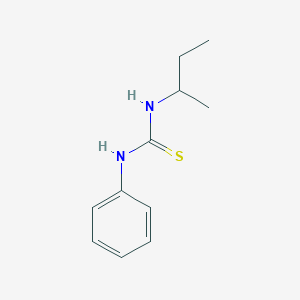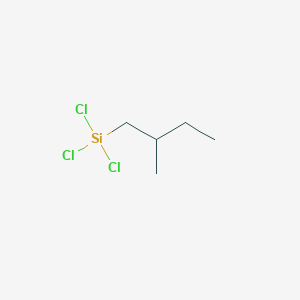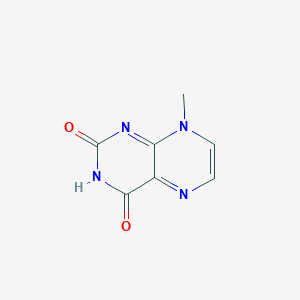![molecular formula C4H7Cl2O2P B076802 3-[Chloro(methyl)phosphoryl]propanoyl chloride CAS No. 15090-24-1](/img/structure/B76802.png)
3-[Chloro(methyl)phosphoryl]propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of both a phosphinyl and a propanoyl chloride group, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
The synthesis of 3-[Chloro(methyl)phosphoryl]propanoyl chloride typically involves the reaction of 3-chloropropionyl chloride with methylphosphonic dichloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
3-[Chloro(methyl)phosphoryl]propanoyl chloride undergoes a variety of chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and reduction: The phosphinyl group can be oxidized to form phosphine oxides or reduced to phosphines under appropriate conditions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-(methylphosphinyl)propanoic acid and hydrochloric acid.
Applications De Recherche Scientifique
3-[Chloro(methyl)phosphoryl]propanoyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[Chloro(methyl)phosphoryl]propanoyl chloride involves its ability to act as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the propanoyl chloride group and the phosphorus atom in the phosphinyl group . These reactions can modify the structure and function of biological molecules, making the compound useful in biochemical studies.
Comparaison Avec Des Composés Similaires
3-[Chloro(methyl)phosphoryl]propanoyl chloride can be compared with other similar compounds, such as:
3-Chloropropionyl chloride: This compound lacks the phosphinyl group and is primarily used in acylation reactions.
Methylphosphonic dichloride: This compound contains two chlorine atoms bonded to phosphorus and is used in the synthesis of various organophosphorus compounds.
(Chloro)2-(chloroformyl)ethylphosphine oxide: This is another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its dual functionality, combining both acyl chloride and phosphinyl groups, which allows it to participate in a diverse range of chemical reactions.
Propriétés
Numéro CAS |
15090-24-1 |
|---|---|
Formule moléculaire |
C4H7Cl2O2P |
Poids moléculaire |
188.97 g/mol |
Nom IUPAC |
3-[chloro(methyl)phosphoryl]propanoyl chloride |
InChI |
InChI=1S/C4H7Cl2O2P/c1-9(6,8)3-2-4(5)7/h2-3H2,1H3 |
Clé InChI |
SGGKZWABPPXBNE-UHFFFAOYSA-N |
SMILES |
CP(=O)(CCC(=O)Cl)Cl |
SMILES canonique |
CP(=O)(CCC(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)
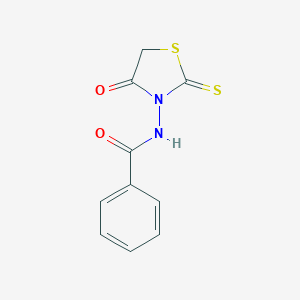

![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)
